6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.14264148 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemical Studies
Research has focused on the preparation and conformational study of partially saturated compounds, including studies on cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids and their reactions. These studies contribute to understanding the stereochemistry of complex molecules, which is crucial for the development of new drugs and materials (Bernáth et al., 1985).
Binding Interactions
Research into the use of related compounds as binding ligands in supramolecular complexes, focusing on the formation of non-covalent complexes, highlights their potential in medicinal chemistry. This is particularly relevant for the development of new therapeutic agents that target specific biological mechanisms (Reichert et al., 2001).
Synthesis of Stereo-isomers
The stereospecific synthesis of all four stereoisomers of related compounds demonstrates the capability to control the stereochemistry of synthetic molecules, which is vital for the pharmaceutical industry. This control can lead to the development of drugs with improved efficacy and reduced side effects (Lier et al., 1979).
Functionalization Reactions
Studies on the functionalization reactions of compounds reveal the versatility of these molecules in organic synthesis, providing pathways to a range of products with potential applications in drug discovery and materials science (Yıldırım et al., 2005).
Corrosion Inhibition
Research on amino acid-based imidazolium zwitterions, including those related to the chemical , as novel and green corrosion inhibitors for mild steel, highlights their potential in industrial applications. This research addresses the need for environmentally friendly corrosion inhibitors with high efficiency (Srivastava et al., 2017).
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(11-4-1-2-5-12(11)14(19)20)16-6-3-8-17-9-7-15-10-17/h1-2,7,9-12H,3-6,8H2,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRFOKXVRLPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCCCN2C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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